Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[(4-aminocyclohexyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXLQFDZXGYVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl Cis 4 Aminocyclohexyl Methyl Carbamate
Retrosynthetic Analysis of the Compound and Key Precursors
Retrosynthetic analysis of the target molecule involves two primary disconnections. The first is the cleavage of the carbamate (B1207046) bond, which is a standard method for installing a protecting group. This disconnection reveals the key intermediate, (cis-4-aminocyclohexyl)methanamine, and a suitable benzylating agent for the carbamate formation.
The second disconnection focuses on the formation of the cis-1,4-disubstituted cyclohexane (B81311) ring. This bond cleavage leads back to an aromatic precursor, which can be converted to the saturated, stereochemically defined ring system via catalytic hydrogenation. A plausible and accessible aromatic starting material is 4-aminobenzonitrile, which contains the necessary nitrogen and carbon framework for both the amino and aminomethyl functional groups.
Retrosynthetic Pathway:
Target Molecule: Benzyl (B1604629) [(cis-4-aminocyclohexyl)methyl]carbamate
Disconnect 1 (Carbamate): Leads to (cis-4-aminocyclohexyl)methanamine and Benzyl Chloroformate.
Disconnect 2 (Cyclohexane Ring): Leads to 4-aminobenzonitrile .
The synthesis of the core precursor, (cis-4-aminocyclohexyl)methanamine, originates from an aromatic starting material like 4-aminobenzonitrile. This process involves the simultaneous catalytic hydrogenation of both the benzene ring and the nitrile functional group. The reaction is typically carried out under a hydrogen atmosphere using a heterogeneous catalyst.
The reduction of the nitrile group to a primary amine must be managed to prevent the formation of secondary amine byproducts, which can occur through the reaction of the primary amine product with an intermediate imine. bme.hu The choice of catalyst and reaction conditions, such as the use of acidic additives or specific solvent systems, is crucial for achieving high selectivity for the desired primary amine. bme.huresearchgate.net For instance, hydrogenation of benzonitrile over platinum on carbon (Pt/C) in a two-phase solvent system with an acidic additive has been shown to favor the formation of the primary amine. researchgate.net Similarly, cobalt-based catalysts are also effective for the selective production of primary amines from nitriles. nih.gov
The hydrogenation of the aromatic ring establishes the cyclohexane core and its stereochemistry. This transformation is highly dependent on the chosen catalyst and conditions, which ultimately determine the ratio of cis to trans isomers produced.
The final step in the synthesis is the introduction of the benzyl carbamate (Cbz) protecting group. This is a well-established method for protecting amines. The reaction involves treating the precursor diamine, (cis-4-aminocyclohexyl)methanamine, with benzyl chloroformate (Cbz-Cl) in the presence of a mild base, such as sodium bicarbonate or triethylamine.
A key challenge in this step is achieving regioselectivity. The diamine precursor has two primary amino groups: one directly attached to the cyclohexane ring and another on the exocyclic methyl group. The aminomethyl group is generally less sterically hindered and more nucleophilic than the amino group on the ring. Consequently, it is expected to react preferentially with benzyl chloroformate, allowing for the selective formation of Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate.
Stereoselective Synthesis of the cis-4-Aminocyclohexyl Moiety
Achieving the correct cis stereochemistry in the 1,4-disubstituted cyclohexane ring is the most critical aspect of the synthesis. This is controlled during the hydrogenation of the aromatic precursor. While many catalytic systems tend to favor the thermodynamically more stable trans product, specific catalysts and conditions can be employed to enhance the yield of the cis isomer.
Catalytic hydrogenation is the primary method for converting the aromatic precursor into the desired aminocyclohexyl moiety. The reaction is typically performed in a high-pressure reactor (autoclave) using hydrogen gas and a solid catalyst suspended in a suitable solvent.
Several heterogeneous catalysts are commonly used for the hydrogenation of aromatic rings. These include:
Raney-Nickel (Raney-Ni): A widely used, cost-effective catalyst, though it often requires high pressures and temperatures.
Palladium on Carbon (Pd/C): A versatile and efficient catalyst, often used for various hydrogenation reactions, including nitrile reductions. bme.hu
Platinum on Carbon (Pt/C): Effective for both nitrile and aromatic ring hydrogenation, with selectivity that can be tuned by additives. researchgate.net
Rhodium on Carbon (Rh/C): Often shows high activity and can provide different stereoselectivity compared to other catalysts.
The choice of catalyst has a significant impact on the reaction's outcome, particularly on the cis/trans isomer ratio of the final product.
The stereochemical outcome of the hydrogenation of 1,4-disubstituted benzene rings is influenced by several factors, including the catalyst, solvent, temperature, and pressure. The hydrogenation process often yields a mixture of cis and trans isomers. The desired cis isomer can then be isolated from this mixture.
One effective strategy involves using a rhodium-on-carbon catalyst. For example, the hydrogenation of 4-methyl phenylboronic acid using a Rh/C catalyst produces a cis/trans mixture, from which the pure cis isomer can be obtained through recrystallization. google.com This approach is applicable to the synthesis of other cis-1,4-disubstituted cyclohexanes. After hydrogenation of the aromatic precursor to yield a mixture of (cis-4-aminocyclohexyl)methanamine and (trans-4-aminocyclohexyl)methanamine, a separation step is necessary. This is often achieved by fractional crystallization of the diamine or a salt derivative, such as the hydrochloride salt, which can have different solubilities for the cis and trans isomers. google.com
The table below summarizes the influence of different catalytic systems on the stereoselectivity in related hydrogenation reactions.
Table 1: Influence of Catalytic Systems on Isomer Ratios in Hydrogenation
| Catalyst | Precursor Type | Major Isomer Often Favored | Conditions/Notes |
| Rhodium (Rh/C) | Substituted Phenyls | cis | Hydrogenation often yields a mixture, but the cis isomer can be isolated via recrystallization. google.com |
| Ruthenium (Ru/C) | Substituted Phenyls | cis/trans mixture | Supported ruthenium catalysts are effective for ring hydrogenation; the ratio can be influenced by promoters and supports. google.com |
| Palladium (Pd/C) | Nitriles/Aromatics | Varies | Highly effective for nitrile reduction to primary amines; ring hydrogenation stereoselectivity is substrate-dependent. bme.hu |
| Platinum (Pt/C) | Nitriles/Aromatics | Varies | Effective for nitrile reduction, selectivity can be tuned with acidic additives. researchgate.net |
This table is generated based on findings from analogous chemical syntheses.
Chiral Auxiliary and Asymmetric Catalysis Approaches to cis-Isomers
The synthesis of the specific cis-isomer of the diamine precursor is a critical step. While direct asymmetric synthesis routes for this compound are not extensively detailed in public literature, the principles of asymmetric synthesis using chiral auxiliaries and catalysis provide a clear pathway. These methods are instrumental in controlling the stereochemical outcome of reactions.
Chiral Auxiliaries: A chiral auxiliary is an organic compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. tcichemicals.comsigmaaldrich.com In the context of synthesizing the cis-diamine precursor, a chiral auxiliary could be attached to a prochiral cyclohexene (B86901) derivative. This would guide a subsequent reaction, such as a hydrogenation or an amination, to favor the formation of the desired cis-configuration. After the stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. Pseudoephenamine is an example of a versatile chiral auxiliary used in asymmetric alkylation reactions to create specific stereocenters. nih.gov
Asymmetric Catalysis: This approach utilizes a chiral catalyst to influence the stereoselectivity of a reaction. For the synthesis of cis-diamine derivatives, chiral ligands based on motifs like 1,2-diaminocyclohexane are frequently employed with transition metals such as rhodium, ruthenium, or manganese. researchgate.netnih.govnih.gov These chiral metal complexes can catalyze reactions like asymmetric hydrogenation of an appropriate unsaturated precursor, leading to the desired cis-isomer with high enantiomeric excess. For instance, manganese(I) complexes with chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have shown high activity and stereoselectivity in the asymmetric hydrogenation of ketones. nih.gov Although studies involving cis-1,2-diaminocyclohexane derivatives as chiral catalysts are less common than their trans counterparts, they represent a viable strategy for developing stereoselective syntheses. researchgate.net
| Approach | Description | Key Components |
| Chiral Auxiliary | A removable chiral group is attached to the substrate to direct a stereoselective reaction. tcichemicals.comsigmaaldrich.com | Substrate, Chiral Auxiliary (e.g., Pseudoephenamine nih.gov), Reagents for attachment and removal. |
| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral environment for the reaction, favoring one stereoisomer. researchgate.net | Substrate, Chiral Catalyst (e.g., Metal complex with a chiral ligand like a 1,2-diaminocyclohexane derivative nih.gov). |
Formation of the Carbamate Linkage
Once the cis-4-(aminomethyl)cyclohexan-1-amine precursor is obtained, the next crucial step is the formation of the carbamate linkage. This is typically achieved by reacting one of the amino groups with a suitable benzylating agent.
Reaction of Amines with Benzyl Chloroformate or Equivalent Reagents
The most common method for forming a benzyl carbamate is the reaction of an amine with benzyl chloroformate (Cbz-Cl). wikipedia.orgwikipedia.org This reaction, often called N-benzyloxycarbonylation, is a widely used strategy for protecting amino groups in organic synthesis. wikipedia.org
The reaction proceeds via a nucleophilic acyl substitution where the primary amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is typically done in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme: R-NH₂ + C₆H₅CH₂OC(O)Cl → C₆H₅CH₂OC(O)NH-R + HCl
In the synthesis of this compound, the reaction would involve the cis-diamine precursor. Due to the presence of two primary amine groups, careful control of stoichiometry is required to achieve mono-substitution.
Optimization of Reaction Conditions for Carbamate Formation
Optimizing the reaction conditions is essential for maximizing the yield of the desired mono-carbamate and minimizing side reactions, such as the formation of the di-substituted product or other impurities.
Several factors influence the outcome of the carbamate formation:
Base: A base is required to scavenge the HCl produced. Common choices include sodium carbonate, sodium bicarbonate, or tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). wikipedia.org The choice of base can affect the reaction rate and selectivity. For instance, strong, non-nucleophilic bases can accelerate the reaction. acs.org
Solvent: The reaction is often carried out in a two-phase system (e.g., an organic solvent like ethyl acetate with an aqueous solution of a base) or in a single organic solvent. wikipedia.org The solvent choice can impact the solubility of the reactants and the reaction kinetics.
Temperature: These reactions are frequently run at low temperatures (e.g., 0 °C) to control the reaction rate and improve selectivity. wikipedia.org
Stoichiometry: Precise control over the molar ratio of the amine to benzyl chloroformate is critical to favor the formation of the mono-protected product over the di-protected byproduct.
Alternative reagents and methods for carbamate synthesis exist, such as using di-tert-butyl dicarbonate in conjunction with other reagents or three-component couplings involving amines, carbon dioxide, and halides. organic-chemistry.orggoogle.com
| Parameter | Objective | Common Conditions |
| Reagent | Introduce benzyloxycarbonyl group | Benzyl Chloroformate (Cbz-Cl) wikipedia.org |
| Base | Neutralize HCl byproduct | Sodium Carbonate, DIPEA wikipedia.org |
| Solvent | Solubilize reactants | Water/Ethyl Acetate, Acetonitrile wikipedia.org |
| Temperature | Control reaction rate and selectivity | 0 °C to room temperature wikipedia.org |
Purification and Isolation Techniques for Synthetic Intermediates
The synthesis of a specific stereoisomer like this compound necessitates effective purification methods to separate the desired cis-isomer from the trans-isomer and other impurities.
Fractional Crystallization for Isomer Separation
Fractional crystallization is a technique used to separate compounds based on differences in their solubility. google.com This method can be highly effective for separating cis and trans isomers of cyclohexane derivatives. The principle relies on the fact that different stereoisomers often have distinct crystal lattice structures, leading to different solubilities in a given solvent system.
For the diamine precursors of the target molecule, a common strategy involves converting the isomeric mixture into salts, such as dihydrochlorides or sulfates. google.comgoogle.com The salts of the cis and trans isomers often exhibit significant solubility differences in specific solvents like methanol or ethanol. For example, one isomer's salt may be less soluble and precipitate out of the solution upon cooling, allowing for its separation by filtration. google.com The free diamine can then be regenerated by treatment with a base.
Chromatographic Purification Methods (e.g., HPLC) for Isomer Separation and Purity
Chromatographic techniques are powerful tools for the separation and purification of isomers. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.
By selecting an appropriate stationary phase (column) and mobile phase (solvent system), it is possible to achieve baseline separation of cis and trans isomers. Chiral HPLC columns can be used to separate enantiomers, and specialized columns can effectively resolve geometric isomers. nih.gov The separation is based on the differential interactions of the isomers with the stationary phase as they are carried through the column by the mobile phase. This technique is not only used for purification but also for assessing the purity and isomeric ratio of the synthesized material. nih.gov
| Purification Method | Principle | Application |
| Fractional Crystallization | Separation based on differential solubility of isomers or their salts in a specific solvent. google.comgoogle.com | Large-scale separation of cis/trans isomers of diamine precursors. google.com |
| HPLC | Separation based on differential partitioning of isomers between a stationary and a mobile phase. nih.gov | Analytical assessment of purity and isomeric ratio; preparative separation of isomers. |
Chemical Transformations and Derivatizations Involving Benzyl Cis 4 Aminocyclohexyl Methyl Carbamate
Selective Deprotection of the Benzyl (B1604629) Carbamate (B1207046) Group
The benzyl carbamate (Cbz or Z) group is a common protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to specific cleavage methods. total-synthesis.comijacskros.com Selective removal of this group from Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate unmasks a second primary amine, yielding cis-4-(aminomethyl)cyclohexan-1-amine.
The most prevalent method for the cleavage of a benzyl carbamate group is catalytic hydrogenolysis. total-synthesis.com This reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The process is efficient and generally proceeds under mild conditions of temperature and pressure. The reaction mechanism involves the reductive cleavage of the benzylic C-O bond, which liberates the unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to furnish the free amine, along with toluene (B28343) and carbon dioxide as byproducts. total-synthesis.com
Another effective method is transfer hydrogenolysis, which avoids the need for gaseous hydrogen. In this approach, a hydrogen donor molecule is used in conjunction with a catalyst. Common hydrogen donors include ammonium (B1175870) formate, formic acid, and 1,4-cyclohexadiene. nih.govresearchgate.net These methods are often advantageous for their operational simplicity and safety.
Beyond hydrogen-based methods, other strategies can be employed for Cbz deprotection, although they are less common for simple alkylamines. These can include the use of strong Lewis acids or nucleophilic reagents, but such conditions may lack chemoselectivity in complex molecules. organic-chemistry.org
Table 1: Typical Conditions for Benzyl Carbamate (Cbz) Deprotection
| Method | Reagents and Conditions | Products | Notes |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, Methanol or Ethanol, Room Temperature, 1 atm | cis-4-(Aminomethyl)cyclohexan-1-amine, Toluene, CO₂ | A clean and high-yielding standard procedure. |
| Transfer Hydrogenolysis | Ammonium Formate (HCOONH₄), 10% Pd/C, Methanol, Reflux | cis-4-(Aminomethyl)cyclohexan-1-amine, Toluene, CO₂, NH₃ | Avoids the use of pressurized H₂ gas; suitable for standard laboratory glassware. nih.gov |
| Transfer Hydrogenolysis | 1,4-Cyclohexadiene, 10% Pd/C, DMF | cis-4-(Aminomethyl)cyclohexan-1-amine, Benzene, CO₂ | Effective but uses a more specialized hydrogen donor. researchgate.net |
Retention of Stereochemical Integrity During Deprotection
A critical aspect of reactions involving cyclic structures is the maintenance of the substrate's stereochemistry. For this compound, the cis relationship between the aminomethyl group and the amino group is a defining structural feature.
Catalytic hydrogenolysis is widely recognized as a mild deprotection method that does not typically affect stereocenters that are not directly involved in the bond-breaking process. The conditions used for hydrogenolysis are generally not harsh enough to induce epimerization of the substituents on the cyclohexane (B81311) ring. Therefore, the deprotection of this compound via hydrogenolysis is expected to proceed with full retention of the cis configuration, yielding cis-4-(aminomethyl)cyclohexan-1-amine without contamination from the corresponding trans isomer.
Reactions at the Exposed Amine Functionality
Upon removal of the benzyl carbamate group, the resulting molecule, cis-4-(aminomethyl)cyclohexan-1-amine, is a diamine. This opens up possibilities for further derivatization at either or both of the primary amine sites. The primary amine on the ring is available for reaction from the start, and selective reaction at this site is possible if the Cbz group is kept in place.
Primary amines readily undergo acylation with a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents, to form stable amide bonds. Starting with the Cbz-protected compound, the primary amine on the cyclohexane ring can be selectively acylated. Subsequent deprotection of the Cbz group would then yield a mono-acylated diamine. Alternatively, the fully deprotected cis-4-(aminomethyl)cyclohexan-1-amine can be diacylated by using at least two equivalents of the acylating agent.
Table 2: Representative Amidation/Acylation Reactions
| Starting Material | Acylating Agent | Product (Example) |
|---|---|---|
| This compound | Acetyl Chloride (1 eq.) | Benzyl [(cis-4-acetamidocyclohexyl)methyl]carbamate |
| cis-4-(Aminomethyl)cyclohexan-1-amine | Acetic Anhydride (2+ eq.) | N,N'-(cis-1,4-cyclohexanediylbis(methylene))diacetamide |
| cis-4-(Aminomethyl)cyclohexan-1-amine | Benzoyl Chloride (2+ eq.) | N,N'-(cis-1,4-cyclohexanediylbis(methylene))dibenzamide |
Alkylation and Reductive Amination
The primary amine groups can also be alkylated. Direct alkylation with alkyl halides can be difficult to control, often leading to mixtures of mono- and di-alkylated products, as well as over-alkylation to form tertiary amines and quaternary ammonium salts.
A more controlled and widely used method for the N-alkylation of amines is reductive amination. This reaction involves the condensation of the amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method provides a reliable route to secondary amines.
For instance, reacting the primary amine of this compound with a ketone like acetone, followed by reduction, would yield an N-isopropyl derivative while the other amine remains protected.
Potential Transformations of the Cyclohexyl Ring (e.g., oxidation, functionalization)
While the primary focus of derivatization is typically on the amine functionalities, the cyclohexane ring itself can potentially undergo chemical transformations. These reactions are generally less common for this type of substrate and often require harsh conditions that may not be compatible with the amine groups.
One possible transformation is the oxidation of the cyclohexane ring. Strong oxidizing agents under specific catalytic conditions can lead to the cleavage of the C-C bonds within the ring. For example, the oxidation of cyclohexanediol derivatives has been shown to yield dicarboxylic acids like adipic acid. nih.gov Applying such conditions to this compound would likely be a complex process, leading to degradation of the molecule unless the amine groups are suitably protected.
Direct C-H functionalization of the cyclohexane ring is another area of modern organic chemistry, but achieving selectivity on an unsubstituted saturated ring without directing groups is a significant challenge. Such transformations are not routinely applied to this class of compounds. Therefore, functionalization of the cyclohexyl ring of this compound remains a theoretical possibility rather than a commonly practiced synthetic route.
Role As a Versatile Synthetic Intermediate and Building Block
Precursor in the Synthesis of Conformationally Restricted Analogues
The rigid chair-like conformation of the cyclohexane (B81311) ring in Benzyl (B1604629) [(cis-4-aminocyclohexyl)methyl]carbamate provides a well-defined three-dimensional structure. The cis relationship between the aminomethyl and amino groups restricts the possible spatial arrangements of substituents, a crucial feature in the design of biologically active molecules. This conformational rigidity is exploited in the synthesis of analogues of peptides and other bioactive compounds where precise positioning of functional groups is necessary for interaction with biological targets.
The presence of two distinct amino functionalities, one protected as a benzyl carbamate (B1207046) and the other as a free primary amine, allows for selective chemical modifications. The free amine can be readily derivatized, while the carbamate-protected amine remains unreactive until a deprotection step is performed. This differential reactivity is a key advantage in the synthesis of complex molecules with defined stereochemistry.
Table 2: Representative Reactions for the Synthesis of Conformationally Restricted Analogues
| Reaction Type | Reagents | Product Description |
| N-Acylation | Acyl chlorides, Anhydrides | Formation of amide bond at the primary amine. |
| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Introduction of alkyl groups at the primary amine. |
| Sulfonylation | Sulfonyl chlorides | Formation of sulfonamides. |
| Carbamate Deprotection | H₂/Pd, HBr/AcOH | Removal of the benzyl carbamate to reveal the primary amine. |
Application in Scaffold-Based Library Design in Organic Chemistry
In medicinal chemistry and drug discovery, scaffold-based library design is a powerful strategy for exploring chemical space and identifying novel bioactive compounds. The rigid cyclohexane core of Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate serves as an excellent scaffold, presenting functional groups in defined vectors.
The two amino groups on the cis-1,4-disubstituted cyclohexane scaffold can be functionalized in a combinatorial fashion to generate a library of diverse compounds. Starting with this compound, the free primary amine can be reacted with a set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates). Subsequent removal of the benzyl carbamate protecting group unveils a second primary amine, which can then be reacted with another set of diverse building blocks. This approach allows for the rapid generation of a large number of structurally related compounds with variations at two distinct points of the scaffold.
Table 3: Example of a Two-Step Library Synthesis
| Step | Reaction | Building Blocks (Examples) |
| 1. Derivatization of Primary Amine | Amide coupling | R¹-COOH (e.g., benzoic acid, acetic acid) |
| 2. Deprotection and Derivatization | a) H₂/Pdb) Amide coupling | a) Removal of Cbz groupb) R²-COOH (e.g., isonicotinic acid, cyclopropanecarboxylic acid) |
Use in Multi-Step Organic Synthesis for Advanced Intermediates
Beyond its direct use in library synthesis, this compound is a valuable starting material for the multi-step synthesis of more complex and advanced intermediates. The orthogonal protection of the two amino groups is a key feature that enables sequential and controlled chemical transformations.
For instance, the free primary amine can be transformed into other functional groups, such as azides or guanidines, or it can be used as a handle to attach the molecule to a solid support for solid-phase synthesis. Following these transformations, the benzyl carbamate can be removed to allow for further modifications at the newly liberated amino group. This stepwise approach is essential for the construction of intricate molecular architectures, including those found in natural products and pharmaceuticals. The defined stereochemistry of the cis-cyclohexyl ring is maintained throughout these synthetic sequences, ensuring the stereochemical integrity of the final product.
Computational and Theoretical Investigations of Benzyl Cis 4 Aminocyclohexyl Methyl Carbamate
Conformational Analysis of the cis-4-Aminocyclohexyl Moiety and Carbamate (B1207046) Linkage
The cis-4-aminocyclohexyl moiety is a substituted cyclohexane (B81311) ring. Cyclohexane itself preferentially adopts a low-energy "chair" conformation to minimize angular and torsional strain. In a cis-1,4-disubstituted cyclohexane, one substituent occupies an axial position while the other is in an equatorial position. Through a process known as ring flipping, these positions can interchange. The preferred conformation will place the sterically bulkier substituent in the more spacious equatorial position to reduce unfavorable 1,3-diaxial interactions. For the title compound, the -(methyl)carbamate group is significantly larger than the amino group, and thus the conformer where it occupies an equatorial position is expected to be energetically favored.
The carbamate linkage (–O–(C=O)–N–) possesses structural characteristics of both an ester and an amide. Due to the delocalization of the nitrogen lone pair into the carbonyl group, the C–N bond has a partial double bond character. nih.govnih.gov This restricts free rotation, leading to the existence of two planar rotamers (isomers): syn and anti. nih.gov The anti conformation is generally favored by 1.0–1.5 kcal/mol for steric and electrostatic reasons, although in some cases, the energy difference can be minimal, leading to a mixture of both isomers. nih.gov The specific substituents and intramolecular interactions, such as hydrogen bonding, can influence this equilibrium.
| Molecular Fragment | Primary Conformations | Energetically Favored State | Reason for Preference |
|---|---|---|---|
| cis-1,4-substituted Cyclohexane Ring | Chair (axial/equatorial) and Boat | Chair Conformation | Minimization of torsional and steric strain. |
| Substituent Orientation (cis-Chair) | (a,e) vs. (e,a) | Bulkiest group in equatorial position | Avoidance of 1,3-diaxial steric hindrance. |
| Carbamate C-N Bond | syn and anti rotamers | Typically anti | Reduced steric hindrance and favorable electrostatic interactions. nih.gov |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are used to investigate the electronic properties of molecules. scirp.orgscirp.org These calculations can determine the optimized molecular geometry, charge distribution, and molecular orbital energies.
For carbamate-containing compounds, methods like B3LYP with basis sets such as 6-31+G(d) or 6-311+G(d,p) are commonly employed to model their structure and vibrational frequencies. scirp.orgscirp.org The electronic structure provides insight into the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely localized on the electron-rich regions, such as the amino group and the oxygen atoms.
LUMO: Represents the ability of a molecule to accept electrons. The LUMO is often centered on the electrophilic carbonyl carbon of the carbamate group.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.
These calculations can also generate an electrostatic potential map, which visually represents the charge distribution and helps identify sites susceptible to nucleophilic or electrophilic attack.
| Calculated Property | Typical Method | Significance |
|---|---|---|
| Optimized Bond Lengths & Angles | DFT (e.g., B3LYP/6-31G*) | Provides the most stable 3D structure. |
| HOMO Energy | DFT, HF | Indicates electron-donating ability. |
| LUMO Energy | DFT, HF | Indicates electron-accepting ability. |
| HOMO-LUMO Energy Gap | DFT, HF | Correlates with chemical reactivity and stability. |
| Mulliken Atomic Charges | DFT, HF | Describes the partial charge on each atom. |
Molecular Modeling of Intermolecular Interactions (e.g., solvent effects, hydrogen bonding)
Benzyl (B1604629) [(cis-4-aminocyclohexyl)methyl]carbamate has multiple sites capable of forming intermolecular hydrogen bonds, which significantly influence its physical properties and interactions with biological targets or solvents. The primary amine (-NH2) and the carbamate N-H group can act as hydrogen bond donors. The carbonyl oxygen (C=O) and the ester oxygen of the carbamate are potential hydrogen bond acceptors. nih.gov
Molecular modeling can simulate how the molecule interacts with itself (e.g., forming dimers) or with solvent molecules.
Solvent Effects: The behavior of the compound can change dramatically in different solvents. Computational models can account for these effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. These models are computationally efficient for predicting how a solvent's polarity affects conformational stability and reaction energies. acs.org
Explicit Solvation Models: Individual solvent molecules are included in the calculation, providing a more detailed picture of specific interactions like hydrogen bonding between the solute and solvent.
Hydrogen Bonding: Theoretical studies can calculate the strength and geometry of hydrogen bonds. The Atoms-in-Molecules (AIM) theory can be used to analyze the electron density at bond critical points to confirm and characterize the nature of these interactions. researchgate.net
Theoretical Studies of Carbamate Stability and Formation Mechanisms
The stability of the carbamate group is a key feature, contributing to its use as a stable functional group in many applications. nih.govnih.gov Theoretical studies can quantify this stability by calculating the thermodynamics of its formation and degradation reactions.
Carbamate Stability: The chemical stability of the carbamate moiety is partly due to resonance stabilization, where the nitrogen lone pair delocalizes into the carbonyl group. nih.govnih.gov Computational methods can estimate the rotational energy barrier around the C-N bond, providing a quantitative measure of this stabilization. nih.gov Thermodynamic calculations can also predict the stability constant of the carbamate in different environments, which is crucial in applications like CO2 capture where the carbamate formation is reversible. acs.orgresearchgate.net
Formation Mechanisms: Carbamates can be synthesized through various pathways. nih.gov Theoretical studies can elucidate these reaction mechanisms in detail:
Reaction of Isocyanate: The formation from an isocyanate and an alcohol is a common route. Computational modeling can map the potential energy surface of this reaction to identify the transition state and calculate the activation energy.
Reaction with Chloroformates: The reaction of an amine with benzyl chloroformate is another primary synthetic method. Theoretical calculations can model the nucleophilic attack of the amine on the chloroformate, the formation of a tetrahedral intermediate, and the subsequent elimination of the leaving group.
Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide to an isocyanate, which is then trapped by an alcohol to form the carbamate. nih.gov Each step of this complex rearrangement can be modeled to understand its electronic demands and kinetics.
| Parameter | Computational Method | Purpose |
|---|---|---|
| Reaction Free Energy (ΔG) | DFT, Ab initio (e.g., G3MP2) | Determines the spontaneity and equilibrium position of the reaction. acs.org |
| Enthalpy of Reaction (ΔH) | DFT, Ab initio | Indicates whether the reaction is exothermic or endothermic. acs.org |
| Activation Energy (Ea) | Transition State Theory Calculations | Determines the kinetic barrier and rate of the reaction. |
| Transition State Geometry | Transition State Search Algorithms | Identifies the highest-energy point along the reaction coordinate. |
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
¹H NMR and ¹³C NMR Chemical Shifts
¹H NMR: The proton NMR spectrum provides a distinct fingerprint of the molecule. The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region, typically between δ 7.3 and 7.4 ppm. The benzylic methylene (B1212753) protons (-O-CH₂ -Ph) would likely resonate as a singlet around δ 5.1 ppm. rsc.org The protons on the cyclohexane (B81311) ring will appear in the more upfield region, generally between δ 1.0 and 3.5 ppm. The chemical shifts and, importantly, the coupling constants (J-values) between adjacent protons on the ring are critical for confirming the cis configuration. The methine proton attached to the nitrogen-bearing carbon (CH -NH₂) and the methylene protons adjacent to the carbamate (B1207046) nitrogen (-CH₂ -NHCOO) would have characteristic shifts influenced by the neighboring heteroatoms.
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 155-158 ppm. The aromatic carbons of the benzyl group would appear between δ 127 and 137 ppm. The benzylic carbon (-O-C H₂-Ph) is anticipated around δ 67 ppm. The carbons of the cyclohexane ring and the methylene bridge would resonate in the upfield region, typically from δ 25 to 50 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O (Carbamate) | - | ~156 |
| Aromatic C-H | ~7.3-7.4 | ~127-128 |
| Aromatic C (quaternary) | - | ~136 |
| -O-CH₂-Ph | ~5.1 | ~67 |
| -CH₂-NHCOO | ~3.0-3.2 | ~45 |
| Cyclohexane CH | ~1.5-3.0 | ~30-50 |
| Cyclohexane CH₂ | ~1.2-1.9 | ~25-35 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure and confirming stereochemistry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the mapping of the spin systems within the molecule. It would be used to trace the connectivity of the protons around the cyclohexane ring and confirm the relationship between the ring and the methylcarbamate side chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, enabling the definitive assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting molecular fragments, for instance, by showing a correlation from the benzylic protons (-O-CH₂-Ph) to the carbamate carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the cis stereochemistry. researchgate.netyoutube.com This experiment detects protons that are close to each other in space, regardless of their bonding connectivity. acdlabs.com For the cis isomer, NOE correlations would be expected between the axial protons on one face of the cyclohexane ring and between the equatorial protons on the other, confirming their relative spatial orientation. youtube.com The absence of key correlations that would be present in the trans isomer further solidifies the stereochemical assignment.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate (Molecular Formula: C₁₅H₂₂N₂O₂), the expected monoisotopic mass is approximately 262.17 g/mol .
In a typical high-resolution mass spectrometry (HRMS) experiment using electrospray ionization (ESI), the compound would be detected as the protonated molecular ion, [M+H]⁺, at an m/z value corresponding to its exact mass (~263.1754).
The fragmentation pattern in tandem MS (MS/MS) experiments provides valuable structural confirmation. Key fragmentation pathways for this molecule would include:
Loss of the benzyl group: Cleavage of the benzyl-oxygen bond can lead to the formation of a stable benzyl or tropylium (B1234903) cation at m/z 91. nih.gov This is a very common fragmentation pattern for benzyl-containing compounds. core.ac.uk
Decarboxylation: Loss of carbon dioxide (CO₂) from the carbamate moiety is another plausible fragmentation pathway.
Cleavage of the cyclohexane ring: Fragmentation of the aliphatic ring can lead to a series of smaller ions characteristic of the substituted cyclohexane structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. vscht.cz Based on data from similar benzyl carbamate structures, the following characteristic absorption bands would be expected in the IR spectrum rsc.orgnist.gov:
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450-3300 | N-H Stretch | Amine (NH₂) & Carbamate (N-H) |
| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) |
| 3000-2850 | C-H Stretch | Aliphatic (sp³ C-H) |
| ~1700 | C=O Stretch | Carbamate Carbonyl |
| 1610-1580 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester-like C-O |
| ~1100 | C-N Stretch | Aliphatic Amine/Carbamate |
X-ray Crystallography for Definitive Solid-State Structure and Stereochemistry (if applicable)
Should this compound form a single crystal of sufficient quality, X-ray crystallography would provide the most definitive and unambiguous structural evidence. This technique would determine the precise solid-state conformation, bond lengths, and bond angles. Most importantly, it would unequivocally confirm the cis relative stereochemistry of the substituents on the cyclohexane ring, validating the assignments made by NMR spectroscopy. Currently, no public crystal structure data is available for this specific compound.
Chromatographic Purity Assessment and Isolation Techniques (e.g., GC-MS, LC-MS, HPLC)
Chromatographic techniques are essential for separating the target compound from reaction impurities and for assessing its final purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis of carbamates. s4science.atlcms.cz Using a reversed-phase column (e.g., C18), the compound's purity can be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram, typically using a UV detector set to a wavelength where the benzyl group absorbs.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. nih.gov LC-MS is particularly well-suited for analyzing carbamates. researchgate.netshimadzu.comhpst.cz It allows for the simultaneous confirmation of the compound's retention time and its molecular weight, providing a high degree of confidence in both identity and purity.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and polar nature of the amine and carbamate functional groups, direct analysis by GC-MS is challenging. scispec.co.th The compound would likely require derivatization (e.g., methylation or silylation) to increase its thermal stability and volatility before it could be successfully analyzed by this method. scispec.co.th
Future Directions and Emerging Research Applications
Development of More Sustainable and Atom-Economical Synthetic Routes
The pursuit of green chemistry principles is reshaping the synthesis of complex molecules. For aminocyclohexyl systems, the focus is shifting from traditional multi-step, resource-intensive methods to more elegant and sustainable alternatives.
A significant area of development is the use of biocatalysis. Chemoenzymatic strategies offer high selectivity under mild conditions, reducing waste and energy consumption. For instance, the combination of a keto reductase (KRED) and an amine transaminase (ATA) has been proposed for the one-pot synthesis of related 4-aminocyclohexanol isomers from bio-based precursors like succinic acid. researchgate.net This dual-enzyme cascade approach minimizes intermediate purification steps and can achieve high diastereoselectivity, providing a blueprint for a more sustainable synthesis of the cis-aminocyclohexyl core.
Future research will likely explore enzymes capable of directly aminating a pre-functionalized cyclohexane (B81311) ring, further shortening the synthetic sequence. The goal is to develop one-pot processes that convert simple, renewable starting materials into the desired complex amine with minimal waste, epitomizing an atom-economical approach.
| Strategy | Key Advantages | Potential Starting Materials |
| Biocatalytic Cascades | High stereoselectivity, mild reaction conditions, reduced waste, one-pot synthesis. | Bio-based succinic acid, cyclohexene (B86901) oxide. researchgate.net |
| Reductive Amination | Direct conversion of ketones to amines, potential for high efficiency. | Substituted cyclohexanones. |
Exploration of Novel Chemical Reactivity and Derivatizations
The unique structure of Benzyl (B1604629) [(cis-4-aminocyclohexyl)methyl]carbamate, with its nucleophilic primary amine and a protected aminomethyl group, offers multiple "handles" for chemical modification. Future research will focus on selectively functionalizing these sites to create diverse molecular libraries for various applications.
The primary amine on the cyclohexane ring is a prime site for derivatization. It can be used to introduce novel side chains, as demonstrated in the synthesis of conformationally constrained derivatives of lysine, such as cis- and trans-isomers of 4-aminocyclohexyl-D-alanine, for incorporation into peptides. tandfonline.com This highlights the potential for using the aminocyclohexyl scaffold as a building block in medicinal chemistry.
Furthermore, the carbamate (B1207046) group can be deprotected to reveal a second primary amine, allowing for symmetrical or asymmetrical derivatization. The resulting diamine can serve as a precursor for macrocycles, polymers, or ligands for metal catalysis. Additionally, the carbamate itself can be a reactive intermediate. For example, Cbz-carbamates have been derivatized into β-amino acids through flow-based Michael addition reactions, showcasing a pathway to expand the molecular complexity of the initial scaffold. beilstein-journals.orgbeilstein-journals.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and the ability to telescope reaction sequences. beilstein-journals.org The integration of these platforms is a key future direction for the synthesis of Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate and its derivatives.
Flow processes have been successfully developed for the synthesis of Cbz-carbamates by coupling high-energy transformations, like the Curtius rearrangement, with downstream purification steps. beilstein-journals.org A notable innovation is the use of immobilized enzymes in a packed-bed reactor for biocatalytic impurity tagging, where residual benzyl alcohol is converted into an easily separable ester, simplifying purification. beilstein-journals.orgbeilstein-journals.org
Moreover, continuous-flow systems are ideal for stereoselective transformations. Transaminases have been used in packed-bed reactors to convert cis/trans mixtures of 4-substituted cyclohexane-1-amines into the pure trans-diastereomer with excellent purity (de > 99%) through a dynamic isomerization process. nih.govdntb.gov.ua Applying similar automated, continuous-flow enzymatic resolutions or isomerizations could provide highly efficient and scalable access to the pure cis-isomer of this compound.
| Flow Chemistry Application | Key Benefit | Example Reaction |
| Telescoped Synthesis | Minimizes manual handling and purification, increases efficiency. beilstein-journals.org | Curtius rearrangement followed by in-line biocatalytic purification. beilstein-journals.orgbeilstein-journals.org |
| Stereoisomer Separation | Continuous production of a single, pure stereoisomer. nih.gov | Dynamic isomerization of cis/trans amine mixtures using immobilized enzymes. nih.govdntb.gov.ua |
| Automated Derivatization | Rapid generation of compound libraries for screening. | Aza-Michael additions to create β-amino acid derivatives. beilstein-journals.org |
Advanced Stereochemical Control Strategies for Aminocyclohexyl Systems
Achieving precise control over the spatial arrangement of atoms is one of the most critical challenges in modern organic synthesis, as stereochemistry profoundly impacts a molecule's biological and physical properties. rijournals.comfiveable.me For aminocyclohexyl systems, controlling the cis/trans relationship between substituents is paramount.
Future research will move beyond classical separation techniques toward more sophisticated strategies for stereochemical control. Key areas of focus include:
Enzyme-Mediated Processes: As mentioned, biocatalysis offers exceptional stereocontrol. The use of enzymes like transaminases or reductases can selectively convert one isomer over another or produce a single isomer from a prochiral ketone. researchgate.netnih.gov Identifying or engineering enzymes specific for the cis-aminomethylcyclohexylamine scaffold is a promising avenue.
Stereochemical Editing: A revolutionary approach involves late-stage stereochemical editing, where an existing stereocenter is inverted to the desired configuration. nih.gov This paradigm decouples the construction of the molecular framework from the establishment of its stereochemistry, allowing for the synthesis of challenging isomers from more accessible precursors. nih.gov Developing methods to selectively epimerize the trans-isomer of aminocyclohexyl derivatives into the thermodynamically less stable cis-isomer would represent a major advance.
An enantioselective synthesis of a related substituted cyclohexylcarbamate utilized an iodolactamization reaction as a key step to establish the desired stereochemistry, demonstrating how complex ring systems can be controlled through carefully designed cyclization strategies. nih.gov Such substrate-controlled reactions, combined with chiral auxiliaries or catalysts, will be essential for producing stereochemically pure aminocyclohexyl building blocks.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate, and how do reaction conditions influence cis/trans isomer formation?
- Methodology :
- The compound can be synthesized via carbamate protection of cis-4-aminocyclohexanemethanol using benzyl chloroformate under basic conditions (e.g., NaHCO₃ or N-methylmorpholine). The stereochemistry is controlled by the starting material’s configuration. For example, using cis-4-aminocyclohexanemethanol ensures retention of the cis geometry .
- Reaction monitoring via TLC (Rf ~0.3–0.4 in ethyl acetate/hexane) and purification by flash chromatography (silica gel, gradient elution) are critical to isolate the cis isomer. Crystallization in tert-butyl methyl ether (TBME) yields a white solid with >85% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (CDCl₃) shows distinct signals for the benzyl group (δ 7.3–7.4 ppm, multiplet) and cis-cyclohexyl protons (δ 1.4–2.1 ppm, multiplet). The carbamate NH appears as a broad singlet at δ 5.1–5.3 ppm .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 263.3, consistent with the molecular formula C₁₅H₂₁N₂O₂ .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) confirm carbamate functionality .
Q. How does the carbamate group influence the compound’s stability under acidic or basic conditions?
- Methodology :
- Acidic Conditions : The benzyl carbamate is stable in mild acids (e.g., acetic acid) but hydrolyzes in concentrated HCl (6M, reflux) to release the free amine. Monitoring via HPLC (C18 column, acetonitrile/water) confirms degradation .
- Basic Conditions : LiAlH₄ selectively reduces the carbamate to a methylene group, forming benzyl alcohol derivatives. Reaction progress is tracked by TLC .
Advanced Research Questions
Q. What computational strategies can predict the conformational flexibility of this compound in enzyme-binding pockets?
- Methodology :
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) using the CHARMM36 force field reveal low-energy conformers where the cyclohexyl ring adopts a chair conformation, optimizing hydrophobic interactions .
- Docking Studies (AutoDock Vina) : Docking into acetylcholinesterase (AChE) models (PDB: 4EY7) shows the carbamate oxygen forms hydrogen bonds with catalytic serine residues (binding affinity ΔG ≈ −8.2 kcal/mol) .
Q. How do structural modifications (e.g., substituents on the benzyl group) affect inhibitory potency against cholinesterases?
- Methodology :
- SAR Studies : Introducing electron-withdrawing groups (e.g., 3-nitrobenzyl) enhances AChE inhibition (IC₅₀ = 0.42 µM vs. 1.1 µM for unsubstituted benzyl). Activity is quantified via Ellman’s assay .
- Crystallography : X-ray structures (SHELX-refined) of inhibitor-enzyme complexes identify key π-π stacking interactions between substituted benzyl groups and Trp86 in the active site .
Q. What experimental and theoretical approaches resolve contradictions in reported solubility data for this compound?
- Methodology :
- Solubility Profiling : Measure solubility in DMSO, water, and ethanol using nephelometry. Discrepancies arise from polymorphic forms; differential scanning calorimetry (DSC) identifies metastable crystalline phases .
- COSMO-RS Predictions : Computational models correlate solubility with solvent polarity (logP = 1.9), showing good agreement with experimental data in aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
